molecular formula C15H18N4O2 B2911801 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034309-12-9

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2911801
CAS RN: 2034309-12-9
M. Wt: 286.335
InChI Key: LWAXXLRIOGMBTF-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound was synthesized via a three-step procedure, which included a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Its structure was confirmed by single crystal X-ray diffraction. The title compound is N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .

Targeted Kinase Inhibition

The compound’s inhibitory potency was evaluated for selected kinases harboring a rare cysteine in the hinge region. Notably, it showed activity against MPS1 (monopolar spindle 1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 is a potential therapeutic target for various malignancies, including triple negative breast cancer. This research contributes to the ongoing efforts in identifying potent inhibitors for MPS1 .

Protein Kinase Inhibition

In addition to MPS1, the compound was tested against other kinases, including MAPKAPK2 and p70S6Kβ/S6K2. These kinases play crucial roles in cellular signaling pathways, making them relevant targets for drug development. The compound’s inhibitory activity against these kinases provides valuable insights for further drug discovery efforts .

Potential Clinical Applications

While the specific clinical applications are still under investigation, the compound’s kinase inhibition profile suggests potential therapeutic relevance. Further studies may explore its efficacy in cancer treatment, particularly in combination with existing therapies. Additionally, its unique structure could inspire the design of novel kinase inhibitors .

Future Directions

Researchers may investigate the compound’s pharmacokinetics, toxicity, and selectivity to better understand its suitability for clinical use. Collaborations between medicinal chemists, biologists, and clinicians will be essential in unlocking its full potential .

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAXXLRIOGMBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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